molecular formula C10H12N6O2 B7055549 2-(5-cyclopropyltetrazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-(5-cyclopropyltetrazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B7055549
M. Wt: 248.24 g/mol
InChI Key: DUMJJNYSCQDCNK-UHFFFAOYSA-N
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Description

2-(5-cyclopropyltetrazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a tetrazole ring, a cyclopropyl group, and an oxazole ring, making it an interesting subject for chemical research and development.

Preparation Methods

The synthesis of 2-(5-cyclopropyltetrazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using diazomethane or similar reagents.

    Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Final Coupling: The final step involves coupling the tetrazole and oxazole intermediates through an acetamide linkage, typically using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-(5-cyclopropyltetrazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites within the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, and can include various derivatives with modified functional groups.

Scientific Research Applications

2-(5-cyclopropyltetrazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyltetrazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar compounds to 2-(5-cyclopropyltetrazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide include other tetrazole-containing molecules, cyclopropyl derivatives, and oxazole-based compounds. Some examples are:

    Tetrazole Derivatives: 5-phenyl-1H-tetrazole, 5-methyl-1H-tetrazole

    Cyclopropyl Derivatives: Cyclopropylamine, Cyclopropylcarbinol

    Oxazole Derivatives: 2-methyl-1,3-oxazole, 4,5-diphenyl-1,2-oxazole

The uniqueness of this compound lies in its combination of these structural motifs, which can impart distinct chemical and biological properties compared to its individual components or other similar compounds.

Properties

IUPAC Name

2-(5-cyclopropyltetrazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2/c1-6-4-8(14-18-6)11-9(17)5-16-13-10(12-15-16)7-2-3-7/h4,7H,2-3,5H2,1H3,(H,11,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMJJNYSCQDCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2N=C(N=N2)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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